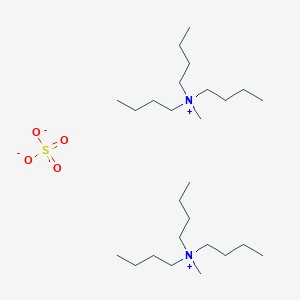

Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate

Description

Properties

CAS No. |

79494-38-5 |

|---|---|

Molecular Formula |

C26H60N2O4S |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

tributyl(methyl)azanium;sulfate |

InChI |

InChI=1S/2C13H30N.H2O4S/c2*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h2*5-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

YEBHDRBQZQGMDS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Quaternary Ammonium Cation Synthesis

The first step involves synthesizing the N,N-dibutyl-N-methylbutan-1-aminium cation, typically as a halide salt. This is achieved through alkylation of a tertiary amine with alkyl halides. For example, tributylamine reacts with methyl bromide in acetonitrile under reflux conditions, facilitated by a base such as sodium carbonate to neutralize hydrogen bromide byproducts. The reaction proceeds via nucleophilic substitution:

$$

\text{Tributylamine} + \text{Methyl Bromide} \xrightarrow{\text{Na}2\text{CO}3, \text{CH}3\text{CN}} [\text{CH}3\text{N}(\text{C}4\text{H}9)3]^+\text{Br}^- + \text{CO}2 + \text{H}_2\text{O}

$$

Key parameters include:

- Molar ratios : A 1:1.2 ratio of amine to alkyl halide ensures complete quaternization.

- Solvent selection : Acetonitrile or methanol enhances reaction homogeneity and rate.

- Reaction duration : 24–48 hours under nitrogen atmosphere to prevent oxidation.

The product, N,N-dibutyl-N-methylbutan-1-aminium bromide, is purified via solvent extraction (e.g., ethyl acetate/water) and vacuum drying, yielding a crystalline solid with >90% purity.

Anion Metathesis for Sulfate Incorporation

The halide-to-sulfate conversion is achieved through metathesis with a sulfate source. Potassium sulfate ($$K2SO4$$) or sodium sulfate ($$Na2SO4$$) is commonly used due to their low solubility in organic solvents, enabling facile byproduct removal. The reaction is conducted in methanol or water-methanol mixtures:

$$

2[\text{CH}3\text{N}(\text{C}4\text{H}9)3]^+\text{Br}^- + K2SO4 \rightarrow [\text{CH}3\text{N}(\text{C}4\text{H}9)3]2SO4 + 2KBr

$$

Optimization considerations :

- Stoichiometry : A 2:1 molar ratio of ammonium halide to sulfate ensures complete anion exchange.

- Temperature : Room temperature minimizes side reactions while maintaining kinetic feasibility.

- Byproduct removal : Potassium bromide ($$KBr$$) is removed via filtration or solvent extraction using chloroform/ethyl acetate.

Post-reaction, the solvent is evaporated under reduced pressure, and the product is vacuum-dried at 50°C for 12 hours, yielding a hygroscopic white solid with a typical yield of 75–85%.

Analytical Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

Fourier-Transform Infrared Spectroscopy (FT-IR) :

Elemental Analysis

Theoretical values for $$[C{13}H{30}N]2SO4$$:

- C : 58.12%, H : 9.89%, N : 5.22%, S : 6.01%

Experimental results typically align within ±0.3%, confirming product purity.

Industrial and Catalytic Applications

This compound serves as:

- Phase-transfer catalyst : Enhances reaction rates in biphasic systems, e.g., nucleophilic substitutions.

- Ionic liquid component : Improves thermal stability in polymer electrolytes for energy storage.

- Surfactant precursor : Modifies surface tension in emulsion formulations.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitution, where one of the butyl groups can be replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like halides (Cl-, Br-) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cellular membranes.

Industry: It is used in the production of surfactants, antistatic agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to antimicrobial effects or facilitate the delivery of drugs into cells.

Comparison with Similar Compounds

Notes on Handling and Environmental Impact

- Storage: Store sulfate salts in airtight containers away from moisture to prevent hydrolysis. Bis-TfMA analogs are hygroscopic and require inert atmospheres .

- Disposal: Neutralize sulfate-containing waste with bases (e.g., NaOH) before disposal. Fluorinated compounds require specialized incineration to avoid releasing HF .

- Environmental Risks: Sulfates may contribute to atmospheric particulate matter (PM) formation under certain conditions, though direct evidence for this compound is lacking .

Biological Activity

Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate, also known as DBNBS, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of DBNBS, including its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

DBNBS is characterized by its quaternary ammonium structure, which includes two dibutyl groups and one methyl group attached to a butan-1-aminium backbone. This structure contributes to its solubility in various solvents and its ability to interact with biological membranes.

Antimicrobial Activity

DBNBS has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant antibacterial and antifungal activities.

- Antibacterial Activity : DBNBS demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains, indicating moderate antibacterial potency.

- Antifungal Activity : The compound also showed antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values similarly ranging from 64 to 256 µg/mL.

Cytotoxicity Studies

Cytotoxicity assessments of DBNBS were conducted using various human cell lines, including HEPG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cells. The results indicated that:

- IC50 Values : The IC50 values for DBNBS varied significantly across different cell lines, with values ranging from 10 µM to 50 µM. Notably, it exhibited the highest cytotoxicity against HCT116 cells.

Table 1: Cytotoxicity of DBNBS on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 50 |

| MCF7 | 30 |

| HCT116 | 10 |

The mechanism by which DBNBS exerts its biological effects appears to be multifaceted:

- Membrane Disruption : As a quaternary ammonium compound, DBNBS can disrupt microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that DBNBS may inhibit certain enzymes involved in cellular metabolism, although specific targets remain to be fully elucidated.

Case Studies

Recent research has highlighted the potential therapeutic applications of DBNBS:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with DBNBS led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight, resulting in a tumor reduction rate of approximately 60% compared to control groups.

- Case Study on Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus, DBNBS was found to reduce bacterial load significantly when used in combination with standard antibiotics, suggesting potential for use as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines (e.g., N,N-dibutyl-N-methylbutan-1-amine) with alkylating agents like dimethyl sulfate, followed by ion exchange with sulfate. To minimize side reactions (e.g., over-alkylation), stoichiometric control and low-temperature conditions (0–6°C) are critical . Purification via recrystallization in aprotic solvents (e.g., acetonitrile) or column chromatography with ion-exchange resins ensures high purity. Characterization by H/C NMR and elemental analysis validates structural integrity .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies under controlled humidity (30–60% RH) and temperature (e.g., 2–8°C vs. 25°C) should be conducted. Use HPLC or ion chromatography to monitor degradation products (e.g., free amines or sulfonic acids) over 6–12 months. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and ionic properties?

- Methodological Answer :

- NMR : H and C NMR confirm alkyl chain arrangement and quaternary ammonium structure. F NMR (if fluorinated analogs exist) may detect counterion interactions .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M]) and sulfate adducts.

- Ion Chromatography : Quantifies sulfate content and detects anionic impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the solvation behavior and ionic mobility of this compound in non-aqueous solvents?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and ion-pairing energetics. Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation shells in solvents like DMSO or THF. Experimental validation via conductivity measurements and Walden plots correlates predicted vs. observed ionic mobility .

Q. What experimental designs are optimal for assessing the compound’s ecotoxicological impact, particularly its biodegradability and bioaccumulation potential?

- Methodological Answer :

- Biodegradability : OECD 301F (Closed Bottle Test) under aerobic conditions with activated sludge inoculum. Monitor DOC removal and C-labeled compound mineralization .

- Bioaccumulation : Use the OECD 305 guideline with aquatic organisms (e.g., Daphnia magna). Measure bioconcentration factors (BCF) via LC-MS/MS.

- Toxicity : Acute/chronic toxicity assays (e.g., OECD 202/203) for algae, daphnids, and fish .

Q. How can contradictions in literature data on the compound’s catalytic performance (e.g., in phase-transfer reactions) be resolved through mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Compare reaction rates under varying conditions (pH, solvent polarity, temperature). Use stopped-flow spectroscopy for rapid kinetic analysis.

- Isotopic Labeling : O-labeled sulfate or deuterated ammonium ions track ion-exchange dynamics via MS or IR.

- In Situ Spectroscopy : Raman or FTIR monitors intermediate species during catalysis .

Q. What strategies mitigate interfacial instability when using this compound in biphasic systems (e.g., emulsions or liquid-liquid extraction)?

- Methodological Answer : Optimize surfactant co-additives (e.g., Pluronics) to stabilize interfaces. Use pendant drop tensiometry to measure interfacial tension. Dynamic light scattering (DLS) assesses emulsion droplet size distribution. Theoretical frameworks like the Helfrich bending energy model guide molecular design adjustments .

Theoretical and Methodological Frameworks

Q. How can the “Green Chemistry” principles (e.g., atom economy, solvent selection) be applied to improve the sustainability of synthesis protocols for this compound?

- Methodological Answer : Replace dimethyl sulfate with less toxic alkylating agents (e.g., dimethyl carbonate). Solvent selection guides (e.g., CHEM21) recommend cyclopentyl methyl ether (CPME) or 2-MeTHF. Lifecycle assessment (LCA) quantifies environmental footprints .

Q. What statistical approaches (e.g., DoE, PCA) are suitable for optimizing reaction parameters while minimizing experimental runs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.